3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

Lipophilicity Drug design LogP

SAR fluorine-walk programs demand precisely fluorinated biphenyl-pyrazole building blocks where regioisomeric purity and physicochemical consistency are critical. Using non-fluorinated or regioisomeric analogs (e.g., CAS 446276-22-8, CAS 1287217-51-9) introduces uncontrolled electronic perturbations that confound structure-activity interpretation. This compound resolves that pain point: - Ortho-fluorine provides a quantifiable ΔXLogP of +0.1 over the non-fluorinated parent, enabling systematic logP benchmarking. - 98% HPLC purity ensures reproducible conversion in downstream N-alkylation, Suzuki coupling, and crystallization workflows. - Matched-pair availability (2-F, 3-F, non-fluorinated) supports definitive fluorine-position SAR, halogen-bonding detection, and metabolic soft-spot mapping. Supplied as a research intermediate for kinase, GPCR, and ion channel programs with ambient storage and global shipping.

Molecular Formula C15H11FN2
Molecular Weight 238.26 g/mol
CAS No. 1287217-55-3
Cat. No. B1394098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole
CAS1287217-55-3
Molecular FormulaC15H11FN2
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=NN3)F
InChIInChI=1S/C15H11FN2/c16-14-10-12(15-8-9-17-18-15)6-7-13(14)11-4-2-1-3-5-11/h1-10H,(H,17,18)
InChIKeyQYPGMHVCCGMMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole Identity and Physicochemical Profile


3-(2-Fluoro-1,1ʹ-biphenyl-4-yl)-1H-pyrazole [CAS 1287217‑55‑3] is a biphenyl-substituted pyrazole building block bearing a single ortho-fluorine on the distal ring. It is manufactured at >97 % purity (HPLC) and catalogued by several reagent suppliers as a research intermediate for medicinal chemistry . Its computed physicochemical descriptors – notably XLogP3 = 3.6 [1] – place it in a lipophilic space distinct from non‑fluorinated analogs, making it a useful scaffold for structure‑activity relationship (SAR) exploration.

SAR exploration scaffold: Ortho-fluorine on distal phenyl ring introduces distinct electronic and lipophilic properties (XLogP3 3.6) useful for probing binding pockets.
Fluorine scanning studies: Serves as matched-pair partner with non-fluorinated and regioisomeric analogs to map halogen-bonding interactions or metabolic soft-spots.
Medicinal chemistry building block: Supplied at ≥97% purity (HPLC), suitable for subsequent synthetic derivatization in kinase, GPCR, or ion channel programs.

Why Analogs Cannot Substitute 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole


Simply selecting a cheaper, non‑fluorinated 3‑(biphenyl‑4‑yl)‑1H‑pyrazole (CAS 446276‑22‑8) or a fluorine‑regioisomer (e.g., CAS 1287217‑51‑9) ignores critical electronic and steric differences that alter hydrogen‑bonding capacity, lipophilicity, and metabolic stability. The ortho‑fluorine in compound 1287217‑55‑3 introduces a strong electronegative perturbation that increases the hydrogen‑bond acceptor count from 1 to 2 and raises computed logP [1]. These changes can modulate target‑binding affinity and pharmacokinetic profiles in ways that non‑fluorinated analogs cannot replicate [2], substantiating the need for this specific compound in SAR‑driven programs.

Property
Target Compound
Typical Substitute
Hydrogen-Bond Acceptor Count
2 (ortho-F + pyrazole N)
1 (pyrazole N only)
Computed Lipophilicity (XLogP3)
3.6
3.5 (non-fluorinated)
Fluorine Regioisomer Vector
Ortho position on distal ring
3-fluoro regioisomer (dipole ~2.8 D, distinct orientation)

3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole vs. Closest Analogs


Elevated XLogP3 Over Non-Fluorinated Analog

Computational predictions from PubChem show that the target compound displays an XLogP3 of 3.6, whereas the non‑fluorinated analog 3-[1,1ʹ-biphenyl]-4-yl-1H-pyrazole (CAS 446276‑22‑8) has an XLogP3 of 3.5 [1]. Although the difference appears modest, a 0.1 log unit increase corresponds to a roughly 26 % higher octanol/water partition coefficient, which can meaningfully impact membrane permeability and off‑target binding in cellular assays.

Elevated XLogP3
Cross-study comparable
XLogP3 3.6 vs. 3.5 (non-fluorinated); Δ +0.1 (~26% higher P)
Supports lipophilicity-driven SAR; may modulate membrane permeability and off-target binding.
PubChem computational pipeline; class-level interpretation.
Lipophilicity Drug design LogP

Increased Hydrogen-Bond Acceptor Capacity from Ortho-Fluorine

The presence of the fluorine atom raises the hydrogen‑bond acceptor (HBA) count from 1 (pyrazole N only) in the non‑fluorinated analog to 2 in 3-(2-fluoro-1,1ʹ-biphenyl-4-yl)-1H-pyrazole [1]. Fluorine can act as a weak HBA, participating in orthogonal multipolar interactions such as C–F···H–C and C–F···C=O that are absent in the hydrogen‑substituted comparator [2].

Increased HBA Capacity
Cross-study comparable
HBA count = 2 vs. 1 (non-fluorinated); +100% increase
Additional C–F interaction site may create new binding opportunities; not attainable with parent scaffold.
Cactvs/PubChem descriptor; class-level evidence on fluorine as HBA.
Hydrogen bonding Molecular recognition Fluorine effect

Dipole Moment Difference Between Ortho- and 3-Fluoro Regioisomers

The position of the fluorine substituent alters the vector and magnitude of the molecular dipole moment. Preliminary in silico calculations indicate that 3-(2-fluoro-1,1ʹ-biphenyl-4-yl)-1H-pyrazole (ortho‑F) and its regioisomer 3-(2-fluoro-1,1ʹ-biphenyl-3-yl)-1H-pyrazole (CAS 1287217‑51‑9) exhibit distinct dipole moments (estimated difference >0.3 D), consistent with the known sensitivity of fluoroaromatic electronics to substitution pattern [1]. This divergence can lead to different binding orientations in protein pockets and altered solubility profiles.

Dipole Moment Divergence
Data to verify
Estimated dipole >3.2 D (ortho-F) vs. ~2.8 D (3-fluoro isomer); Δ >0.3 D
Distinct electrostatic vectors may shift binding orientation and solubility; regioisomer not a direct substitute.
Semi-empirical PM3 in-house estimation; absolute values require validation.
Electrostatics Dipole moment Regioisomer

Documented Purity Specification for Reliable SAR

Commercial batches of 3-(2-fluoro-1,1ʹ-biphenyl-4-yl)-1H-pyrazole are consistently released at ≥97 % purity (HPLC) . In contrast, some catalog entries for the non‑fluorinated analog list only 95 % purity [1]. The 2‑percentage‑point purity gap, while modest, can be significant in enzymatic assays where trace impurities may act as inhibitors or aggregators, confounding SAR interpretation.

Purity Specification
Specification review
≥97% (HPLC) vs. ≥95% typical for non-fluorinated analog
Higher initial purity may reduce repurification needs and risk of false hits from trace impurities.
Vendor certificate of analysis; specification review recommended.
Purity Quality control SAR reproducibility

3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole Application Scenarios


Fluorine Scanning in Kinase and GPCR Lead Optimization

The ortho‑fluorine on the distal phenyl ring provides a subtle electronic perturbation (ΔXLogP +0.1, additional HBA) that can be exploited in fluorine‑walk series. Researchers can order the 2‑fluoro, 3‑fluoro, and non‑fluorinated matched pairs to systematically probe halogen‑bonding interactions or metabolic soft‑spots, using the quantitative property differences documented in Section 3 [1].

Building Block for Biphenyl-Pyrazole Pharmaceuticals

This compound serves as a key intermediate for medicinal chemistry programs targeting kinases, GPCRs, or ion channels that recognize the biphenyl‑pyrazole pharmacophore. Its established purity (≥97 %) ensures reproducible conversion in subsequent synthetic steps (e.g., N‑alkylation, Suzuki coupling) and minimizes side‑product formation .

Physicochemical Comparator in LogP-Driven ADME Optimization

With an XLogP3 of 3.6, this compound occupies a lipophilicity window that is favorable for CNS penetration yet still amenable to further polar functionalization. Teams can use it as a reference point for logP benchmarking when designing analogs with improved metabolic stability, leveraging the 0.1‑logP increment over the non‑fluorinated parent as a calibration baseline [2].

Crystallographic Fragment Screening with Fluorine-Philic Protein Sites

The combination of a single H‑bond donor (pyrazole NH) and a weak H‑bond acceptor (C–F) makes this fragment‑sized molecule suitable for X‑ray crystallographic soaking experiments aimed at identifying fluorine‑sensitive binding pockets. The additional HBA compared to the non‑fluorinated analog increases the likelihood of detecting interpretable electron density from the fluorine atom [3].

Application
Selection Property
Validation Focus
Fluorine Scanning in Lead Optimization
Ortho-fluorine electronic perturbation
Matched-pair analysis with non-fluorinated and regioisomeric analogs
Biphenyl-Pyrazole Intermediate Synthesis
≥97% purity building block
Reproducible conversion in N-alkylation or cross-coupling steps
LogP-Driven ADME Optimization
XLogP3 3.6 lipophilicity baseline
LogP benchmarking and metabolic stability calibration
Crystallographic Fragment Screening
Dual H-bond donor/acceptor capacity
Detection of fluorine-sensitive binding pockets via X-ray soaking

Technical Documentation Hub

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